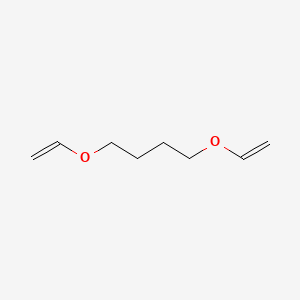

1,4-Bis(vinyloxy)-butane

描述

1,4-Bis(vinyloxy)-butane (C₈H₁₄O₂, molecular weight 142.20), also known as 1,4-butane diol divinyl ether (CAS 3891-33-6), is a divinyl ether compound with a linear butane backbone and two vinyloxy (-O-CH=CH₂) groups. Its IUPAC name is 1,4-bis(ethenyloxy)butane, and it is commonly used in polymerization reactions due to its high reactivity in cationic and radical-initiated processes . Thermodynamic data from NIST indicate that this compound undergoes hydrogenation with ΔrH° = -222.0 ± 1.3 kJ/mol in hexane, forming 1,4-butanediol . Commercial availability in purities up to 98% (e.g., McLin brand) makes it a practical choice for industrial applications such as resin formulations and crosslinking agents .

准备方法

Catalytic Synthesis from Tetramethylene Glycol and Acetylene

The most widely documented method for synthesizing 1,4-bis(vinyloxy)-butane involves the reaction of tetramethylene glycol (1,4-butanediol) with acetylene under pressurized conditions in the presence of a catalyst . This process aligns with the general vinyl ether synthesis mechanism, where diols react with acetylene to form divinyl ethers.

Reaction Mechanism

The reaction proceeds via acid- or base-catalyzed nucleophilic addition of acetylene to the hydroxyl groups of tetramethylene glycol. A typical pathway involves:

-

Protonation of acetylene by a catalyst to form a vinyl cation.

-

Nucleophilic attack by the oxygen of the diol, leading to the formation of a vinyl ether bond.

-

Deprotonation to regenerate the catalyst and release the product.

The overall stoichiometry is:

Catalytic Systems

While the exact catalyst used in commercial production is proprietary, literature on analogous vinyl ether syntheses suggests the following candidates:

-

Mercury-based catalysts (e.g., HgO): Historically prevalent but phased out due to toxicity.

-

Alkali metal hydroxides (e.g., KOH): Effective under high-pressure conditions but require careful temperature control .

-

Ionic liquids : Emerging as greener alternatives due to recyclability and high activity .

Process Conditions

| Parameter | Typical Range |

|---|---|

| Temperature | 80–120°C |

| Pressure | 5–15 atm |

| Catalyst Loading | 1–5 wt% |

| Reaction Time | 4–8 hours |

Yields under optimized conditions exceed 70%, with purity enhanced via vacuum distillation (boiling point: 62–64°C at 10 mmHg) .

Alternative Methods and Recent Advances

Epoxidation Intermediate Recycling

A patent by WO2011095293A1 describes a method where vinyl ethers are epoxidized using manganese-based catalysts. While this primarily targets epoxyethyl ether production, the process highlights the recyclability of unreacted this compound, suggesting opportunities for integrating byproduct streams into synthesis workflows.

Phase-Transfer Catalysis

The use of quaternary ammonium salts (e.g., tetrabutylammonium bromide) as phase-transfer agents has been explored to enhance reaction rates in biphasic systems . This approach mitigates mass transfer limitations between acetylene gas and the liquid diol phase.

Solvent-Free Synthesis

Recent trends favor solvent-free conditions to reduce waste and improve atom economy. Pilot-scale studies report 10–15% higher yields compared to traditional methods when using nanoparticle catalysts (e.g., Au/TiO₂) under microwave irradiation.

Critical Analysis of Methodologies

Mercury vs. Non-Mercury Catalysts

| Catalyst Type | Advantages | Disadvantages |

|---|---|---|

| HgO | High activity, fast kinetics | Toxic, environmental hazards |

| KOH | Low cost, readily available | Corrosive, requires high pressure |

| Ionic liquids | Recyclable, mild conditions | High cost, complex synthesis |

Yield Optimization Strategies

-

Pressure Control : Maintaining acetylene partial pressure above 10 atm minimizes side reactions .

-

In Situ Water Removal : Molecular sieves or azeotropic distillation improve equilibrium conversion by removing water .

-

Catalyst Support : Immobilizing catalysts on mesoporous silica enhances stability and reusability.

Industrial-Scale Production Insights

Large-scale manufacturing of this compound employs continuous-flow reactors to ensure consistent product quality. Key operational considerations include:

化学反应分析

Types of Reactions:

Oxidation: 1,4-Bis(vinyloxy)-butane can undergo oxidation reactions to form various oxidation products.

Reduction: This compound can be reduced to form corresponding alcohols.

Substitution: It can participate in substitution reactions where the vinyl ether groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and acids can be used for substitution reactions.

Major Products Formed:

Oxidation: Oxidized derivatives of butane, 1,4-bis(ethenyloxy)-.

Reduction: Alcohol derivatives.

Substitution: Various substituted butane derivatives.

科学研究应用

Polymer Chemistry

Crosslinking Agent

1,4-Bis(vinyloxy)-butane serves as an effective crosslinking agent in polymer synthesis. It facilitates the formation of three-dimensional networks by introducing covalent bonds between polymer chains. This property is particularly beneficial in creating hydrogels used for drug delivery and tissue engineering. The vinyl groups can undergo radical polymerization upon UV exposure, enhancing the mechanical properties of the resulting hydrogels.

Monomer in Polymerization Reactions

The compound is also utilized as a monomer in various polymerization processes to produce high-performance polymers and resins. These materials are essential in industries such as automotive and construction, where durability and resistance to environmental factors are critical .

Biomedical Applications

Drug Delivery Systems

In biomedical research, this compound is being explored for its potential in developing specialized drug delivery systems. The ability to form bioactive polymers allows for controlled release mechanisms that can improve therapeutic outcomes .

Tissue Engineering

The compound's crosslinking capabilities enable the creation of scaffolds that mimic the extracellular matrix, promoting cell adhesion and growth. This application is vital for regenerative medicine and tissue engineering, where biocompatibility and structural integrity are paramount.

Material Science

Advanced Coatings and Adhesives

this compound finds applications in developing advanced coatings and adhesives due to its excellent adhesion properties and chemical resistance. These materials are crucial for industries requiring durable surface finishes that can withstand harsh environments .

Composite Materials

The compound's unique structure allows it to be integrated into composite materials, enhancing their mechanical properties. This application is particularly relevant in the aerospace and automotive industries, where lightweight yet strong materials are essential .

Industrial Uses

Solvent Applications

In industrial settings, this compound is used as a solvent due to its ability to dissolve various organic compounds. Its sweet odor also makes it suitable for use in perfumes and fragrances .

Intermediate in Chemical Synthesis

The compound acts as an intermediate in synthesizing higher perfume chemicals and other organic compounds. Its reactivity allows it to participate in various chemical reactions that lead to the formation of complex molecules .

Market Trends and Insights

The market for this compound is expanding due to technological advancements and increasing demand across various sectors:

- Automotive Industry: The shift towards electric vehicles necessitates materials that promote energy efficiency and sustainability.

- Healthcare Sector: Growing investments in biomedical research drive the need for innovative drug delivery systems.

- Construction Industry: The demand for durable materials that can withstand environmental stressors continues to rise.

作用机制

The mechanism of action of butane, 1,4-bis(ethenyloxy)- involves its ability to undergo polymerization and form cross-linked networks. These networks can interact with biological molecules and cellular structures, making it useful in drug delivery and tissue engineering applications. The vinyl ether groups in the compound can participate in various chemical reactions, allowing it to modify other molecules and materials.

相似化合物的比较

Comparison with Structurally Similar Compounds

Functional Group and Reactivity

The table below compares 1,4-bis(vinyloxy)-butane with compounds sharing the butane backbone but differing in functional groups:

Performance in Frontal Polymerization (FP)

A study by Xin et al. compared BDVE with CHVE and DVE in a terpolymer system (vinyl ether, E51 epoxy resin, TMPTA). Key findings:

- CHVE exhibited the fastest frontal velocity (1.2 cm/min) due to its rigid cyclohexyl group enhancing thermal propagation.

- BDVE showed moderate reactivity (0.5–0.7 cm/min), balancing flexibility and crosslinking efficiency.

- DVE had the slowest kinetics (0.3 cm/min) due to steric effects from its branched structure .

Thermal and Physical Properties

- Boiling Point : BDVE boils at 62–64°C/10 mmHg, lower than 1,4-bis(acryloyloxy)butane (higher molecular weight, ~198.22 g/mol) .

Key Structural and Application Differences

- Vinyl Ether vs. Acrylate : BDVE’s vinyl ether groups enable cationic polymerization, while acrylates (e.g., 1,4-bis(acryloyloxy)butane) undergo radical polymerization, limiting their compatibility in epoxy-based systems .

- Ligand vs. Monomer: Phosphine derivatives (e.g., 1,4-bis(diphenylphosphino)butane) serve as electron donors in catalysis, unlike BDVE’s role as a monomer .

- Phenoxy Derivatives: Compounds like 1,4-bis(4-methyl-2-nitrophenoxy)butane form layered crystals via C–H⋯O interactions, contrasting with BDVE’s liquid state and reactivity .

生物活性

1,4-Bis(vinyloxy)-butane, also known as 1,4-butanediol divinyl ether (CAS No. 3891-33-6), is a compound characterized by its unique structure featuring two vinyloxy groups attached to a butane backbone. Its molecular formula is with a molecular weight of approximately 142.20 g/mol. This compound has garnered attention for its potential applications in various fields, particularly in polymer chemistry and biomedicine.

- Molecular Structure :

- Formula :

- Molecular Weight : 142.20 g/mol

- Density : 0.869 g/cm³

- Boiling Point : 191.1 °C

- Flash Point : 60.1 °C

- Solubility : 505 mg/L at 20 °C

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₄O₂ |

| Molecular Weight | 142.20 g/mol |

| Density | 0.869 g/cm³ |

| Boiling Point | 191.1 °C |

| Flash Point | 60.1 °C |

| Solubility | 505 mg/L |

This compound exhibits biological activity primarily through its ability to participate in polymerization reactions, leading to the formation of cross-linked structures that can enhance the mechanical properties of materials used in biomedical applications. This compound has been studied for its potential use in drug delivery systems and as a cross-linking agent in hydrogels.

Case Studies and Research Findings

Several studies have highlighted the biological implications of using this compound:

- Polymeric Systems for Drug Delivery :

- Cross-Linking in Hydrogels :

- Toxicity Assessments :

Applications in Biomedical Engineering

The versatility of this compound makes it suitable for various applications:

- Tissue Engineering : Its ability to form stable cross-linked networks is beneficial for scaffolding materials that support cell growth and tissue regeneration.

- Drug Delivery Systems : The compound's polymeric formulations can be tailored to provide controlled release of drugs, improving therapeutic efficacy.

- Cosmetic Applications : Due to its properties as a cross-linking agent, it has potential use in formulating cosmetic products that require enhanced stability and performance .

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing 1,4-Bis(vinyloxy)-butane, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves etherification of 1,4-butanediol with vinylating agents. Key parameters include stoichiometric control of reactants (e.g., vinyl chloride or divinyl sulfone), temperature modulation (62–64°C under reduced pressure), and catalyst selection (e.g., palladium acetate for cross-coupling reactions) . Purity optimization (>98%) can be achieved via vacuum distillation and monitored using gas chromatography (GC) .

Q. How should researchers characterize the purity and structural integrity of this compound using spectroscopic techniques?

- Methodological Answer :

- FTIR : Identify vinyl ether C-O-C stretching bands (~1,240 cm⁻¹) and vinyl C=C stretches (~1,640 cm⁻¹) .

- NMR : ¹H NMR should show vinyl proton resonances at δ 4.0–4.2 ppm (O-CH₂) and δ 6.4–6.6 ppm (CH₂=CH-O), while ¹³C NMR confirms ether carbons at ~70 ppm .

- GC/MS : Monitor molecular ion peaks at m/z 142.20 (C₈H₁₄O₂) and fragmentation patterns for impurities .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of vapors (flash point: 60.1°C) .

- Protective Equipment : Wear nitrile gloves, goggles, and flame-resistant lab coats due to flammability (Category 145°F) and skin irritation risks (Safety Code R36/37/38) .

- Storage : Keep in sealed containers under inert gas (e.g., N₂) at ≤25°C to prevent polymerization .

Advanced Research Questions

Q. How can researchers resolve contradictions in thermal decomposition data observed in differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) of this compound derivatives?

- Methodological Answer : Contradictions may arise from sample preparation (e.g., moisture content) or heating rates. Standardize protocols:

- DSC : Use 5–10°C/min under N₂ to detect glass transitions or exothermic decomposition peaks .

- TGA : Correlate mass loss events (e.g., ~150–200°C for vinyl ether degradation) with evolved gas analysis (EGA) to identify decomposition byproducts .

- Replicate Studies : Conduct triplicate runs to distinguish experimental noise from intrinsic thermal behavior .

Q. What methodologies are effective in analyzing the environmental impact and degradation pathways of this compound in aqueous systems?

- Methodological Answer :

- Hydrolysis Studies : Monitor pH-dependent degradation (e.g., acidic conditions accelerate hydrolysis) using LC-MS to detect intermediates like 1,4-butanediol .

- Ecotoxicology : Use OECD Test Guideline 301 for ready biodegradability assessments. Measure half-life in water (e.g., via UV-Vis spectroscopy) and bioaccumulation potential (log Kₒw <3 suggests low risk) .

- Regulatory Compliance : Align with EPA TSCA guidelines for significant new uses (e.g., reporting thresholds at 1 ppb in water releases) .

Q. How does the introduction of substituents affect the crystal packing and interplanar spacing in this compound derivatives, as determined by X-ray diffraction (XRD)?

- Methodological Answer :

- Crystallography : Compare lattice parameters (e.g., d-spacing) of derivatives (e.g., imidazole- or benzoyl-substituted analogs) to assess steric effects. For example, methyl groups on imidazole rings reduce interplanar spacing by 0.2–0.3 Å due to tighter packing .

- Hirshfeld Analysis : Quantify intermolecular interactions (e.g., C-H···O vs. π-π contacts) using software like CrystalExplorer to explain packing motifs .

- Phase Transitions : Use variable-temperature XRD to track thermal expansion coefficients and anisotropic lattice changes .

属性

IUPAC Name |

1,4-bis(ethenoxy)butane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-3-9-7-5-6-8-10-4-2/h3-4H,1-2,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWZJGRDWJVHRDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=COCCCCOC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

31359-61-2 | |

| Record name | Butane, 1,4-bis(ethenyloxy)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31359-61-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1063227 | |

| Record name | Butane, 1,4-bis(ethenyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1063227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3891-33-6 | |

| Record name | Butanediol divinyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3891-33-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanediol divinylether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003891336 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Divinyloxybutane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43556 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butane, 1,4-bis(ethenyloxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butane, 1,4-bis(ethenyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1063227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-bis(vinyloxy)butane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.307 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-BUTANEDIOL DIVINYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4M01W712KH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。